N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-12-3-5-13(6-4-12)19(17,18)15-7-2-9-16-10-8-14-11-16/h3-6,8,10-11,15H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBWZJPOWXTNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195975 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321531-65-1 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321531-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with imidazole moieties exhibit enhanced activity against various bacterial strains. For instance, studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to inhibit dihydropteroate synthase, a critical enzyme in bacterial folate synthesis .
Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to target specific cancer cell receptors enhances its therapeutic efficacy, making it a candidate for further development as an anticancer agent .
Material Science
Synthesis of Coordination Polymers
this compound has been utilized as a ligand in the synthesis of coordination polymers (CPs). Its imidazole functionality allows it to coordinate with metal ions, forming stable complexes that can be used in various applications, including catalysis and gas storage. The structural versatility provided by the sulfonamide group enhances the stability and solubility of these materials .
Development of Functional Materials
This compound is also explored for its role in developing functional materials such as sensors and drug delivery systems. Its ability to form stable complexes with metal ions can be harnessed to create materials with specific electronic or optical properties, suitable for sensor applications .
Biological Research
Enzyme Inhibition Studies
The compound has been studied for its role as an enzyme inhibitor. Specifically, its interaction with target enzymes involved in metabolic pathways has been documented, suggesting potential applications in metabolic disease management. For example, it has been shown to inhibit certain proteases selectively, which could have implications for treating diseases characterized by abnormal protease activity .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs of N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide, their synthesis, biological activities, and physicochemical properties:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition, while bulky groups (e.g., bromophenyl in ) improve antitumor activity by enhancing target binding.
- Therapeutic Diversity : The imidazolylpropyl scaffold adapts to multiple therapeutic areas depending on the appended moiety (e.g., sulfonamides for enzyme inhibition, nitrofurans for antifungal action).
- Physicochemical Properties: Methyl and propanoylamino substituents () reduce molecular weight and logP, favoring druglikeness compared to nitro or bromophenyl derivatives.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.38 g/mol
The imidazole group is known for its role in various biological activities, making this compound a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : Utilizing precursors that contain nitrogen groups.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide functionality.
- Purification : Commonly achieved through recrystallization or chromatography.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.
Table 1: Antibacterial Activity Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.025 mg/mL | |
| Staphylococcus aureus | 0.030 mg/mL | |
| Pseudomonas aeruginosa | 0.050 mg/mL |
In comparative studies, this compound demonstrated superior activity compared to standard antibiotics such as ciprofloxacin and norfloxacin, particularly against Gram-positive bacteria.
The antibacterial mechanism is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways involving folic acid synthesis. The imidazole moiety enhances the binding affinity to bacterial enzymes, which is critical for its efficacy.
Case Study 1: Efficacy Against Drug-Resistant Strains
A study conducted by Jain et al. explored the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The findings revealed:
- Efficacy : The compound reduced bacterial viability by over 90% at sub-MIC concentrations.
- Synergistic Effects : When combined with other antibiotics, there was a notable enhancement in antibacterial activity, suggesting potential for combination therapy.
Case Study 2: Antifungal Properties
In addition to antibacterial activity, research has indicated antifungal properties against Candida species:
- MIC Values : The compound exhibited MIC values ranging from 0.015 to 0.025 mg/mL against various Candida strains.
- Mechanism : The antifungal effect is hypothesized to involve disruption of membrane integrity and inhibition of ergosterol biosynthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 3-(1H-imidazol-1-yl)propan-1-amine. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) under inert atmosphere to prevent hydrolysis .
- Temperature control (0–5°C) during sulfonylation to minimize side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires stoichiometric excess of the amine (1.2–1.5 eq.) .
Q. How is the structural integrity of this sulfonamide validated in synthetic chemistry research?
- Methodological Answer : Characterization involves:
- X-ray crystallography to confirm bond lengths and angles (e.g., S–N bond ~1.62 Å, imidazole ring planarity) .
- NMR spectroscopy : Distinct signals for imidazole protons (δ 7.5–8.0 ppm, singlet), methylene groups (δ 3.4–3.8 ppm), and aromatic protons (δ 7.2–7.6 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 320.1052) .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Methodological Answer : Antiproliferative activity is assessed via:
- MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated using nonlinear regression .
- Apoptosis assays (Annexin V/PI staining) to quantify cell death mechanisms .
- Enzyme inhibition studies (e.g., carbonic anhydrase IX) via spectrophotometric monitoring of CO₂ hydration rates .
Advanced Research Questions
Q. How do structural modifications of the imidazole or sulfonamide moieties affect biological efficacy?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the benzene ring enhances enzyme inhibition but may reduce solubility .
- Imidazole alkylation : Methylation at the N1 position increases metabolic stability but can reduce binding affinity due to steric hindrance .
- Computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding modes to target proteins .
Q. How can conflicting data on antiproliferative activity across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Cell line heterogeneity : Standardize assays using authenticated cell lines (e.g., ATCC) and consistent passage numbers .
- Solvent effects : Compare activity in DMSO vs. saline-based vehicles to rule out solvent toxicity .
- Dose-response validation : Replicate experiments with independent synthetic batches to confirm reproducibility .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
- Methodological Answer :
- Murine models : Administer 10–50 mg/kg intravenously to assess plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
- Metabolite identification : Use hepatic microsomes to profile cytochrome P450-mediated degradation pathways .
- Acute toxicity : Dose escalation in BALB/c mice (up to 500 mg/kg) with histopathological analysis of liver/kidney tissue .
Q. What analytical methods detect degradation products under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks .
- HPLC-DAD/MS : Monitor hydrolysis products (e.g., 4-methylbenzenesulfonic acid) and imidazole oxidation byproducts .
- Stability-indicating assays : Validate methods per ICH Q1A guidelines to ensure specificity for degraded samples .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Methodological Answer :
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays .
- Mechanistic studies : Co-administer with autophagy inhibitors (e.g., chloroquine) to identify pathway crosstalk .
- In vivo validation : Test combinations in xenograft models with tumor volume monitoring via caliper measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
